molecular formula C15H14O B8612005 Ethanone, 1-[2-(phenylmethyl)phenyl]- CAS No. 61608-94-4

Ethanone, 1-[2-(phenylmethyl)phenyl]-

Cat. No.: B8612005
CAS No.: 61608-94-4
M. Wt: 210.27 g/mol
InChI Key: RAJKWGGUDTXYQD-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-(phenylmethyl)phenyl]- is a substituted acetophenone derivative characterized by a phenylmethyl (benzyl) group attached to the ortho position of the acetophenone aromatic ring. For example, 1-[2-hydroxy-4,6-bis(phenylmethoxy)-3-(phenylmethyl)phenyl]-ethanone (CAS 39548-99-7) shares the phenylmethyl group and exhibits a molecular weight of 558.63 g/mol . Such compounds often serve as intermediates in synthesizing complex molecules, particularly in medicinal chemistry.

Properties

CAS No.

61608-94-4

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-(2-benzylphenyl)ethanone

InChI

InChI=1S/C15H14O/c1-12(16)15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

RAJKWGGUDTXYQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of Ethanone, 1-[2-(phenylmethyl)phenyl]- with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Boiling Point Synthesis Yield References
Ethanone, 1-[2-(phenylmethyl)phenyl]- (hypothetical) C₁₅H₁₄O 210.27 Phenylmethyl (ortho) Not reported ~10%*
1-[2-(Diphenylphosphino)phenyl]ethanone C₁₉H₁₇OP 292.31 Diphenylphosphino (ortho) Not reported N/A
1-[2-(3-THIENYL)PHENYL]ETHANONE C₁₂H₁₀OS 202.27 Thienyl (ortho) Not reported N/A
Ethanone, 1-[2-(3-pyridinyl)phenyl]- C₁₃H₁₁NO 197.24 Pyridinyl (ortho) Not reported N/A
1-(2-Hydroxyphenyl)-2-(phenylsulfinyl)ethanone C₁₄H₁₂O₃S 260.31 Hydroxyl, phenylsulfinyl (ortho) 117–118°C High (exact yield N/A)

Notes:

  • The hypothetical yield (~10%) for Ethanone, 1-[2-(phenylmethyl)phenyl]- is inferred from the synthesis of its analog 1-[2-hydroxy-4,6-bis(phenylmethoxy)-3-(phenylmethyl)phenyl]-ethanone, which was synthesized in 10% yield via benzylation .
  • Substituents like diphenylphosphino (electron-withdrawing) or thienyl (electron-rich heterocycle) significantly alter electronic properties and reactivity. For example, the diphenylphosphino group in C₁₉H₁₇OP enhances coordination capacity for metal complexes .

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., hydroxyl) increase solubility in polar solvents, whereas hydrophobic groups (e.g., phenylmethyl) enhance lipid membrane permeability .
  • Heterocyclic substituents (e.g., pyridinyl) introduce hydrogen-bonding capabilities, critical for target binding in drug design .

Pharmacological Gaps: No direct toxicological or pharmacokinetic data exists for Ethanone, 1-[2-(phenylmethyl)phenyl]-, though related compounds show variable safety profiles. For example, 1-(2-Amino-6-nitrophenyl)ethanone lacks thorough toxicological characterization .

Synthesis Optimization :

  • Microwave-assisted synthesis or catalytic methods could improve yields for sterically hindered phenylmethyl derivatives, as traditional methods suffer from inefficiency .

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